(2E)-3-amino-2-cyano-N-methyl-3-[4-(pyridin-2-yl)piperazin-1-yl]prop-2-enethioamide
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Overview
Description
(2E)-3-amino-2-cyano-N-methyl-3-[4-(pyridin-2-yl)piperazin-1-yl]prop-2-enethioamide is a complex organic compound with a unique structure that includes a cyano group, a pyridine ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-amino-2-cyano-N-methyl-3-[4-(pyridin-2-yl)piperazin-1-yl]prop-2-enethioamide typically involves multi-step organic reactions. One common method includes the condensation of a pyridine derivative with a piperazine compound, followed by the introduction of the cyano and thioamide groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of automated systems for monitoring and adjusting these parameters is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-amino-2-cyano-N-methyl-3-[4-(pyridin-2-yl)piperazin-1-yl]prop-2-enethioamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano and thioamide positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(2E)-3-amino-2-cyano-N-methyl-3-[4-(pyridin-2-yl)piperazin-1-yl]prop-2-enethioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2E)-3-amino-2-cyano-N-methyl-3-[4-(pyridin-2-yl)piperazin-1-yl]prop-2-enethioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-amino-2-cyano-N-methyl-3-[4-(pyridin-3-yl)piperazin-1-yl]prop-2-enethioamide: Similar structure but with a pyridine ring at a different position.
(2E)-3-amino-2-cyano-N-methyl-3-[4-(pyridin-4-yl)piperazin-1-yl]prop-2-enethioamide: Another positional isomer with the pyridine ring at the 4-position.
Uniqueness
The uniqueness of (2E)-3-amino-2-cyano-N-methyl-3-[4-(pyridin-2-yl)piperazin-1-yl]prop-2-enethioamide lies in its specific structural configuration, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(E)-3-amino-2-cyano-N-methyl-3-(4-pyridin-2-ylpiperazin-1-yl)prop-2-enethioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6S/c1-17-14(21)11(10-15)13(16)20-8-6-19(7-9-20)12-4-2-3-5-18-12/h2-5H,6-9,16H2,1H3,(H,17,21)/b13-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJTVRNNVCXMRT-ACCUITESSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)C(=C(N)N1CCN(CC1)C2=CC=CC=N2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=S)/C(=C(\N)/N1CCN(CC1)C2=CC=CC=N2)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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